7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Overview
Description
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a chemical compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant inhibition of β-hematin formation , suggesting that they may target the heme detoxification pathway in malaria parasites.
Mode of Action
Based on the observed inhibition of β-hematin formation , it can be inferred that the compound likely interacts with heme or hemozoin within the parasite, preventing the detoxification of heme and leading to toxic heme buildup.
Biochemical Pathways
The compound appears to affect the heme detoxification pathway in malaria parasites . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting β-hematin formation, the compound disrupts this pathway, leading to toxic heme buildup that can kill the parasite.
Result of Action
The compound has been shown to exhibit antimalarial activity comparable to that of chloroquine . Moreover, it induces cell death in human cancer cell lines without affecting the primary culture of human lymphocytes . This suggests that the compound’s action results in the death of malaria parasites and cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-aminobenzenethiol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline derivatives: These compounds share the chloro and amino functional groups and have similar pharmacological properties.
Benzothiazole derivatives: Compounds with a benzothiazole ring system, which also exhibit various biological activities.
Uniqueness
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-10-1-4-12(5-2-10)18-15(20)19-7-8-21-14-9-11(17)3-6-13(14)19/h1-6,9H,7-8H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGXPFNNMDNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145089 | |
Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182128-53-6 | |
Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182128-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.